4-(2-methylpropoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
4-(2-methylpropoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a 2-methylpropoxy group and a thiophen-2-yl-1,2,4-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with 2-methylpropanol in the presence of a dehydrating agent such as thionyl chloride to form 4-(2-methylpropoxy)benzoic acid. This intermediate is then converted to the corresponding benzoyl chloride using oxalyl chloride.
Formation of the Thiophen-2-yl-1,2,4-thiadiazole Moiety: The thiophen-2-yl-1,2,4-thiadiazole moiety can be synthesized by reacting thiophene-2-carboxylic acid hydrazide with thionyl chloride to form the corresponding acyl chloride, which is then cyclized with thiosemicarbazide to form the thiadiazole ring.
Coupling Reaction: The final step involves coupling the benzoyl chloride intermediate with the thiadiazole moiety in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzamides, halobenzamides
Scientific Research Applications
4-(2-methylpropoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It may be investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-methylpropoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: It may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
4-(2-methylpropoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can be compared with other similar compounds, such as:
4-(2-methylpropoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]aniline: This compound has a similar structure but with an aniline group instead of a benzamide group.
4-(2-methylpropoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]phenol: This compound has a phenol group instead of a benzamide group.
4-(2-methylpropoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzoic acid: This compound has a carboxylic acid group instead of a benzamide group.
Properties
Molecular Formula |
C17H17N3O2S2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-(2-methylpropoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C17H17N3O2S2/c1-11(2)10-22-13-7-5-12(6-8-13)16(21)19-17-18-15(20-24-17)14-4-3-9-23-14/h3-9,11H,10H2,1-2H3,(H,18,19,20,21) |
InChI Key |
VTDKNAAWJOWHFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CS3 |
Origin of Product |
United States |
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